molecular formula C18H17N3O2 B5065178 N-[3-(acetylamino)phenyl]-2-(1H-indol-3-yl)acetamide

N-[3-(acetylamino)phenyl]-2-(1H-indol-3-yl)acetamide

Cat. No. B5065178
M. Wt: 307.3 g/mol
InChI Key: PQYHWBHLGCSTBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[3-(Acetylamino)phenyl]-2-(1H-indol-3-yl)acetamide involves several steps, including acetylation, reduction, and condensation reactions. One study describes the synthesis and characterization of related compounds, showcasing methods such as ring opening of N-acetylisatines to afford glyoxylamides through reactions with indole-bearing hydrazides, highlighting the synthetic pathways towards complex acetamides with antimicrobial properties (Almutairi et al., 2018).

Molecular Structure Analysis

The molecular structure of N-[3-(Acetylamino)phenyl]-2-(1H-indol-3-yl)acetamide can be analyzed through spectroscopic techniques such as NMR, IR, and X-ray crystallography. The detailed structure elucidation is vital for understanding the compound's reactivity and interaction with biological targets. Studies on similar compounds have employed these techniques to confirm the structures of synthesized molecules, providing insights into the arrangement of atoms and the stereochemistry of the compounds (Geetha et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving N-[3-(Acetylamino)phenyl]-2-(1H-indol-3-yl)acetamide can include nucleophilic substitutions, condensation reactions, and hydrolysis, depending on the functional groups present in the compound. These reactions are crucial for modifying the compound or for its activation/deactivation in biological systems. The study by Almutairi et al. (2018) also touches on the antimicrobial activity of synthesized compounds, indicating their potential for further chemical modifications and applications.

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are essential for its characterization and application. These properties are determined by the molecular structure and can significantly affect the compound's stability, reactivity, and handling. Crystallographic analysis, as shown in studies of related compounds, provides valuable information on the solid-state structure, which is essential for understanding the compound's physical properties (Geetha et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. In general, care should be taken when handling any chemical compound, and appropriate safety measures should be followed .

Future Directions

Future research could involve studying the properties and potential applications of this compound. This could include investigating its biological activity, exploring its potential uses in medicine or industry, and developing methods for its synthesis .

properties

IUPAC Name

N-(3-acetamidophenyl)-2-(1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-12(22)20-14-5-4-6-15(10-14)21-18(23)9-13-11-19-17-8-3-2-7-16(13)17/h2-8,10-11,19H,9H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYHWBHLGCSTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetamidophenyl)-2-(1H-indol-3-yl)acetamide

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